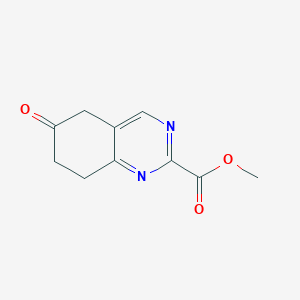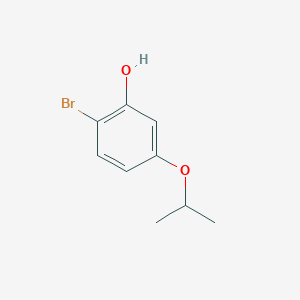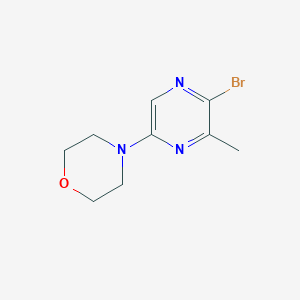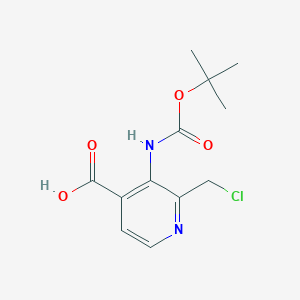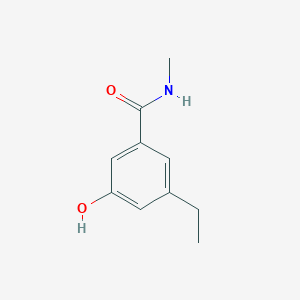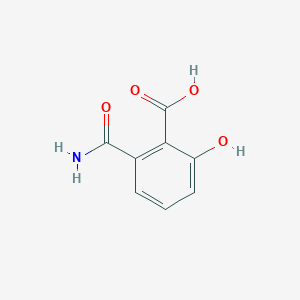
2-Carbamoyl-6-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Carbamoyl-6-hydroxybenzoic acid is a derivative of hydroxybenzoic acid, which is a type of aromatic carboxylic acid This compound is known for its unique chemical structure, which includes both a carbamoyl group and a hydroxyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-carbamoyl-6-hydroxybenzoic acid typically involves the introduction of the carbamoyl group onto the hydroxybenzoic acid framework. One common method is the reaction of 6-hydroxybenzoic acid with urea under acidic conditions, which facilitates the formation of the carbamoyl group.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable processes, such as the use of catalytic systems to enhance the reaction yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to ensure high efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 2-Carbamoyl-6-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated hydroxybenzoic acid derivatives.
Aplicaciones Científicas De Investigación
2-Carbamoyl-6-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-carbamoyl-6-hydroxybenzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the carbamoyl group can interact with enzymes and receptors. These interactions can modulate biological processes, such as inflammation and cell proliferation.
Comparación Con Compuestos Similares
Salicylic Acid: Another hydroxybenzoic acid derivative with anti-inflammatory properties.
Protocatechuic Acid: Known for its antioxidant activity.
Gentisic Acid: Used for its analgesic and anti-inflammatory effects.
Uniqueness: 2-Carbamoyl-6-hydroxybenzoic acid is unique due to the presence of both carbamoyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C8H7NO4 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
2-carbamoyl-6-hydroxybenzoic acid |
InChI |
InChI=1S/C8H7NO4/c9-7(11)4-2-1-3-5(10)6(4)8(12)13/h1-3,10H,(H2,9,11)(H,12,13) |
Clave InChI |
WXUJCWODIXBTNC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)O)C(=O)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


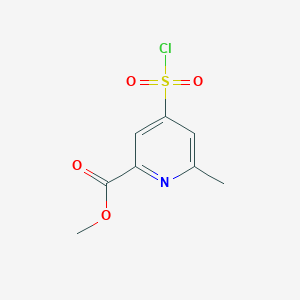

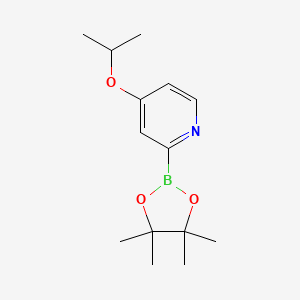
![Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate](/img/structure/B14847471.png)
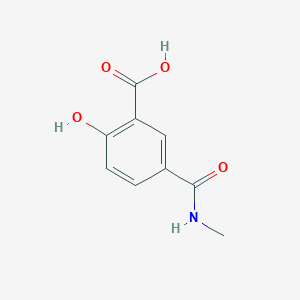
![2-[4-(Dimethoxymethyl)pyrimidin-2-YL]ethan-1-amine](/img/structure/B14847490.png)
![5-methyl-3,4,6,8,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene](/img/structure/B14847492.png)
